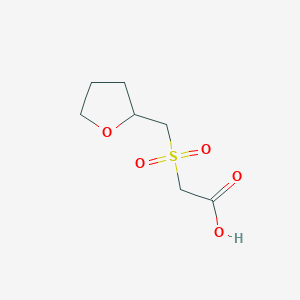

2-(oxolan-2-ylmethanesulfonyl)acetic acid

Description

Overview of Compound Class and Research Significance

2-(oxolan-2-ylmethanesulfonyl)acetic acid belongs to the broad classes of organosulfur compounds and heterocyclic compounds. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are of significant interest in medicinal chemistry, materials science, and organic synthesis. cardiff.ac.ukacs.org The sulfonyl group (-SO2-), in particular, is a key structural motif in a variety of biologically active molecules. researchgate.net The presence of the sulfonyl group can influence a molecule's polarity, acidity, and ability to act as a hydrogen bond acceptor, thereby modulating its pharmacokinetic and pharmacodynamic properties. britannica.com

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a common structural feature in many natural products and synthetic compounds with diverse biological activities. wikipedia.orgnih.gov As a heterocyclic compound, the oxolane ring imparts specific stereochemical and conformational properties to a molecule, which can be crucial for its interaction with biological targets. rroij.com The combination of a sulfonylacetic acid and an oxolane ring in one molecule suggests a potential for unique chemical properties and biological activities, making it a theoretically interesting target for synthesis and investigation. ijrpr.comresearchgate.net

Historical Context of Related Sulfonylacetic Acid Derivatives

The history of sulfonyl-containing compounds is rich, particularly in the field of medicine. The discovery of sulfonamide antibacterial drugs in the 1930s was a landmark event in the history of chemotherapy, paving the way for the development of a wide range of antimicrobial agents. wikipedia.org This discovery, stemming from the investigation of azo dyes, demonstrated that synthetic compounds containing the sulfonamide group could effectively combat bacterial infections. wikipedia.orgbrill.com

Initially, prontosil, a prodrug, was found to be metabolized in the body to its active form, sulfanilamide (B372717). brill.com This finding spurred the synthesis of thousands of sulfanilamide derivatives, leading to drugs with improved efficacy and a broader spectrum of activity. wikipedia.org The development of sulfonamides highlighted the importance of the sulfonyl group in medicinal chemistry and established a foundation for the exploration of other organosulfur compounds for therapeutic purposes. openaccesspub.orgresearchgate.net While the focus was initially on sulfonamides, research has since expanded to include a wide array of sulfonyl derivatives, including sulfones and sulfonic acids, which have found applications as anti-inflammatory, antiviral, and anticancer agents. researchgate.net

Current State of Research and Emerging Areas

Current research in organosulfur chemistry is vibrant and multifaceted, with a focus on developing novel synthetic methodologies and exploring new applications. acs.org There is a growing emphasis on green and sustainable chemistry, including the use of electrochemical methods for the synthesis of organosulfur compounds. cardiff.ac.uk The development of new catalytic systems for the formation of carbon-sulfur bonds is also an active area of investigation. nih.gov

In the context of medicinal chemistry, the design and synthesis of novel heterocyclic compounds containing sulfur is a major trend. ijrpr.commdpi.com Researchers are exploring the biological activities of these compounds in a wide range of therapeutic areas, including infectious diseases, cancer, and inflammatory disorders. researchgate.netresearchgate.net The unique three-dimensional structures of heterocyclic compounds make them attractive scaffolds for the development of selective and potent inhibitors of various enzymes and receptors. rroij.com The combination of a sulfonyl group with a heterocyclic moiety, as seen in this compound, represents a promising strategy for the discovery of new drug candidates with novel mechanisms of action. ijrpr.com

Scope and Objectives of Research Investigations

Given the absence of specific studies on this compound, the scope and objectives of future research can be proposed based on the known properties of its constituent parts. A primary objective would be the development of an efficient and stereoselective synthesis of the compound.

Subsequent investigations would likely focus on the exploration of its biological activities. The presence of the carboxylic acid and sulfonyl groups suggests potential applications as an inhibitor of enzymes such as metalloproteinases or as an antimicrobial agent. The oxolane ring could influence the compound's solubility, metabolic stability, and target-binding affinity. Therefore, research objectives could include:

Synthesis and Characterization: To develop a robust synthetic route to this compound and its derivatives, and to fully characterize their chemical and physical properties.

Biological Screening: To evaluate the compound for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a library of related compounds to understand how structural modifications affect biological activity, which can guide the design of more potent and selective analogs. rroij.com

Material Science Applications: To investigate the potential of the compound and its derivatives as building blocks for novel polymers or as ligands in coordination chemistry.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O5S |

| Molecular Weight | 208.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC(OC1)CS(=O)(=O)CC(=O)O |

Note: These properties are calculated based on the chemical structure and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-ylmethylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPLXMXPITWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(oxolan-2-ylmethanesulfonyl)acetic acid

A retrosynthetic analysis of this compound suggests several possible disconnections. The most logical approach involves disconnecting the sulfonyl group, which is a common strategy in the synthesis of sulfones. wikipedia.org This leads to two primary synthons: an electrophilic (oxolan-2-ylmethyl) fragment and a nucleophilic sulfinate equivalent of acetic acid, or vice versa.

One plausible disconnection is at the C-S bond between the sulfonyl group and the methylene (B1212753) of the acetic acid moiety. This would lead to a (oxolan-2-yl)methanesulfonyl precursor and a two-carbon electrophile for the acetic acid side chain. However, a more common and practical disconnection is at the other C-S bond, which separates the oxolane-containing fragment from the sulfonylacetic acid core. This retrosynthetic pathway suggests that the target molecule can be constructed from a suitable oxolane-based electrophile and a sulfonylacetate synthon.

A further disconnection of the sulfonyl group itself, via a conceptual oxidation step, points to a thioether precursor, specifically 2-((oxolan-2-ylmethyl)thio)acetic acid. This thioether can be envisioned as the product of a nucleophilic substitution between an (oxolan-2-ylmethyl) halide and thioglycolic acid. This multi-step retrosynthetic approach provides a clear and feasible roadmap for the forward synthesis.

Direct Synthetic Routes

Direct synthetic routes to this compound can be designed based on the retrosynthetic analysis, primarily involving the formation of a thioether intermediate followed by oxidation.

Synthesis via Sulfonylation Reactions

The key sulfonylation step in the synthesis of the target molecule is the oxidation of a precursor thioether. The general transformation of sulfides to sulfones is a well-established process in organic synthesis. wikipedia.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose. For the conversion of 2-((oxolan-2-ylmethyl)thio)acetic acid to this compound, a common and effective method involves the use of hydrogen peroxide, often in the presence of an acid catalyst such as acetic acid. researchgate.net The use of peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid, is also a viable option. researchgate.netresearchgate.net Other oxidizing systems, such as those employing metal catalysts like tantalum carbide or niobium carbide with hydrogen peroxide, can offer high yields and selectivity for sulfone formation. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without significant side reactions.

Incorporation of the Oxolane Moiety

The oxolane (tetrahydrofuran) moiety is typically introduced using a reactive precursor such as 2-(chloromethyl)oxolane or 2-(bromomethyl)tetrahydrofuran. nih.gov These halogenated compounds can be synthesized from commercially available starting materials. For instance, tetrahydrofurfuryl alcohol can be converted to 2-(chloromethyl)oxolane. nih.gov These alkyl halides serve as effective electrophiles in nucleophilic substitution reactions.

Formation of the Acetic Acid Side Chain

A straightforward method for forming the acetic acid side chain is through the S-alkylation of a thiol with a haloacetic acid derivative. In the context of synthesizing the target molecule, a direct route involves the reaction of (oxolan-2-yl)methanethiol with a salt of chloroacetic acid or bromoacetic acid. libretexts.org

Alternatively, and more directly, thioglycolic acid can be used as the nucleophile. wikipedia.org The reaction of the sodium salt of thioglycolic acid, formed by deprotonation with a suitable base, with an electrophile like 2-(chloromethyl)oxolane would yield the thioether precursor, 2-((oxolan-2-ylmethyl)thio)acetic acid. This reaction is a standard nucleophilic substitution where the thiolate anion displaces the halide.

Alternative and Convergent Synthetic Approaches

One such approach involves the reaction of a pre-formed sulfonylacetic acid derivative with an oxolane-containing electrophile. For instance, a salt of sulfonylacetic acid could potentially be alkylated with 2-(chloromethyl)oxolane. However, controlling the reactivity of the sulfonylacetic acid dianion can be challenging.

Another convergent route involves the use of sodium sulfinates. rsc.org A sodium (oxolan-2-yl)methanesulfinate could be generated and subsequently reacted with a haloacetic acid ester. Hydrolysis of the resulting ester would then yield the final product. The synthesis of the required sulfinate could be achieved by the reduction of the corresponding sulfonyl chloride or by other methods.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

For the S-alkylation step, factors such as the choice of solvent, base, and temperature can significantly influence the reaction rate and the formation of byproducts. orgoreview.com The use of a non-nucleophilic base is important to prevent competition with the thiolate nucleophile. Phase-transfer catalysis could also be employed to enhance the reaction between the aqueous thioglycolate salt and the organic alkyl halide. organic-chemistry.org

In the oxidation of the thioether to the sulfone, controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation or the formation of sulfoxide (B87167) intermediates. nih.govorganic-chemistry.org The reaction temperature and the presence of a catalyst can also affect the selectivity and rate of the oxidation. For instance, using hydrogen peroxide with a catalyst like Amberlyst 15 in acetic acid has been shown to be effective for the complete oxidation of thioethers to sulfones. researchgate.net The catalyst can often be recovered and reused, making the process more efficient. organic-chemistry.org Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Although specific green routes for this compound are not published, general strategies for the green synthesis of sulfones can be applied. nih.gov Key areas of focus include the use of safer solvents, efficient catalysts, and environmentally friendly oxidizing agents.

Hypothetical Green Synthetic Pathway:

A potential green synthesis could begin with the nucleophilic substitution reaction between a salt of (oxolan-2-yl)methanesulfinic acid and an α-haloacetic acid, such as chloroacetic acid. Alternatively, a more common route involves the oxidation of a corresponding sulfide (B99878) precursor, 2-((oxolan-2-ylmethyl)thio)acetic acid.

Key Green Chemistry Considerations:

Oxidizing Agents: The oxidation of a sulfide to a sulfone is a critical transformation. Traditional methods often use stoichiometric amounts of heavy-metal oxidants (e.g., chromium-based reagents) or peroxy acids like m-CPBA, which generate significant waste. A greener approach involves the use of hydrogen peroxide (H₂O₂) as the oxidant, which yields only water as a byproduct. organic-chemistry.org The reaction can be performed without a catalyst at elevated temperatures or with a recyclable catalyst to improve efficiency and selectivity under milder conditions. nih.govorganic-chemistry.org

Catalysis: To avoid the use of harsh reagents and improve reaction rates, various catalytic systems can be employed. Heterogeneous catalysts, such as tantalum carbide or niobium carbide, have shown high efficiency and selectivity in the oxidation of sulfides to sulfones and can be easily recovered and reused. organic-chemistry.org Photocatalysis using recyclable materials like graphitic carbon nitride (g-C₃N₄) under visible light offers a sustainable alternative for activating sulfonyl sources. rsc.org

Solvents and Reaction Conditions: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Water, ethanol, and other bio-based solvents are preferred over hazardous chlorinated or aprotic polar solvents. nih.gov Electrochemical synthesis is another powerful green technique, using electrons as a "clean" reagent to drive the oxidation, often in aqueous media, thereby minimizing waste. nih.govrsc.org Performing reactions under solvent-free conditions, potentially with microwave irradiation to reduce reaction times and energy consumption, represents an ideal green scenario. researchgate.net

The table below summarizes potential green strategies applicable to the key sulfone formation step.

| Green Strategy | Approach | Advantages | Reference |

|---|---|---|---|

| Benign Oxidants | Use of 30% aqueous Hydrogen Peroxide (H₂O₂) | Water is the only byproduct; reduces hazardous waste. | nih.govorganic-chemistry.org |

| Electrochemical Synthesis | Electrochemical oxidation of a sulfide precursor. | Uses electrons as a clean reagent; high selectivity achievable by controlling electrode potential. | nih.govrsc.org |

| Photocatalysis | Visible-light-mediated oxidation using a recyclable photocatalyst (e.g., g-C₃N₄). | Utilizes a renewable energy source; operates under mild conditions. | rsc.org |

| Recyclable Catalysts | Employing solid-supported catalysts like silica-based tungstate (B81510) or metal carbides. | Facilitates easy separation and reuse of the catalyst, minimizing waste and cost. | organic-chemistry.org |

| Solvent-Free Conditions | Microwave-assisted reaction without a solvent. | Eliminates solvent waste, reduces energy consumption, and can shorten reaction times. | researchgate.net |

Chiral Synthesis and Stereoselective Approaches

The this compound molecule possesses a chiral center at the C2 position of the oxolane ring. Therefore, it can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer is often desirable in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. While specific stereoselective syntheses for this compound have not been reported, established methodologies for the asymmetric synthesis of substituted tetrahydrofurans can be considered. chemistryviews.org

Potential Stereoselective Strategies:

Chiral Pool Synthesis: This is one of the most straightforward approaches, which utilizes a readily available, enantiomerically pure starting material. For instance, the synthesis could commence from either (R)- or (S)-tetrahydrofurfuryl alcohol, which are commercially available and can be derived from natural sources. The chiral center is already established, and subsequent chemical transformations must be designed to proceed without causing racemization. This would involve converting the primary alcohol to a suitable sulfur-containing intermediate for coupling with the acetic acid moiety.

Asymmetric Catalysis: A more flexible approach involves the creation of the chiral center during the synthesis using a chiral catalyst.

Asymmetric Hydrogenation: An unsaturated precursor, such as a furan-containing substrate, could be hydrogenated using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based complexes) to selectively form one enantiomer of the saturated oxolane ring. rsc.org

Asymmetric Cyclization: A suitably functionalized acyclic precursor, such as a γ,δ-unsaturated alcohol, could undergo an enantioselective cyclization reaction. For example, a copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been shown to produce highly substituted chiral tetrahydrofurans with excellent enantioselectivity. chemistryviews.org

Kinetic Resolution: In this strategy, a racemic mixture of an intermediate is subjected to a reaction with a chiral reagent or catalyst (often an enzyme) that reacts preferentially with one enantiomer. This allows for the separation of the faster-reacting enantiomer from the unreacted, slower-reacting one. While potentially less efficient (with a maximum theoretical yield of 50% for the unreacted enantiomer), it can be an effective method.

The following table outlines general stereoselective approaches that could be adapted for the synthesis of chiral this compound.

| Strategy | Description | Key Considerations | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes an enantiopure starting material, such as (R)- or (S)-tetrahydrofurfuryl alcohol. | The chiral center is pre-existing; subsequent reaction conditions must not cause racemization. | elsevierpure.com |

| Asymmetric Catalytic Hydrogenation | Hydrogenation of a furan (B31954) or dihydrofuran precursor using a chiral metal complex (e.g., Ir, Rh). | Requires a suitable unsaturated substrate; catalyst choice is critical for enantioselectivity. | rsc.org |

| Asymmetric Iodocyclization | One-pot reaction involving an asymmetric Henry reaction and subsequent iodocyclization of an unsaturated alcohol. | Allows for the construction of the chiral ring and introduction of functionality simultaneously. | chemistryviews.org |

| Asymmetric Oxyfunctionalization | Copper-catalyzed enantioselective radical oxyfunctionalization of an alkene precursor to form a chiral lactone, which can be converted to the oxolane. | Provides access to chiral building blocks with tetrasubstituted stereocenters. | acs.org |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No published experimental NMR data for 2-(oxolan-2-ylmethanesulfonyl)acetic acid could be located. As a result, a detailed analysis of its ¹H NMR and ¹³C NMR spectra, including chemical shift assignments and correlation spectroscopy, cannot be provided. Furthermore, without primary data, a discussion on the application of 2D NMR techniques (COSY, HMQC, HMBC) for elucidating the connectivity of the molecule or its conformational analysis via NMR is not feasible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its molecular weight and detail its fragmentation patterns, is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for deducing the structural connectivity of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. In the analysis of this compound, an initial soft ionization technique, such as electrospray ionization (ESI), would be employed to generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Subsequent collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns. Key expected fragment ions would arise from the cleavage of the sulfonyl and ether linkages, as well as the loss of the acetic acid moiety. A plausible fragmentation pathway could involve the loss of the acetic acid group (-CH₂COOH), followed by fragmentation of the oxolane ring or cleavage at the C-S bond. The precise masses of these fragments would provide unequivocal evidence for the presence and connectivity of the oxolane, methanesulfonyl, and acetic acid components.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Neutral Loss |

| [M+H]⁺ | [M+H - 46]⁺ | H₂O + CO |

| [M+H]⁺ | [M+H - 60]⁺ | CH₃COOH |

| [M+H]⁺ | [M+H - 71]⁺ | C₄H₇O |

| [M-H]⁻ | [M-H - 44]⁻ | CO₂ |

This table represents a prediction of potential fragmentation patterns and would be populated with experimental data upon analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups within a molecule. nih.gov For this compound, these methods would confirm the presence of its key structural motifs.

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. rsc.org A sharp, intense peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the acetic acid moiety. researchgate.net The sulfonyl group (SO₂) would exhibit characteristic asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-O-C stretching of the oxolane (tetrahydrofuran) ring would likely produce a strong band in the 1050-1150 cm⁻¹ region. psu.edu

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O and SO₂ stretches would be readily observable. The C-H stretching and bending vibrations of the alkyl chains would also be present in both spectra.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carbonyl | C=O stretch | 1700-1730 (strong) | 1700-1730 (moderate) |

| Sulfonyl | SO₂ asymmetric stretch | 1300-1350 (strong) | 1300-1350 (moderate) |

| Sulfonyl | SO₂ symmetric stretch | 1120-1160 (strong) | 1120-1160 (strong) |

| Ether (Oxolane) | C-O-C stretch | 1050-1150 (strong) | Moderate |

This table is a guide to expected vibrational frequencies based on known data for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the visible region is not expected. The primary electronic transitions would be the n→π* transition of the carbonyl group in the carboxylic acid, which typically occurs in the region of 200-220 nm. Transitions involving the sulfonyl group and the oxygen of the oxolane ring would occur at shorter wavelengths in the vacuum ultraviolet (VUV) region. The absence of strong absorption in the near-UV and visible spectrum would be a key characteristic of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield the exact bond lengths, bond angles, and torsion angles of the molecule. The resulting crystallographic data would provide an unambiguous confirmation of the compound's constitution and conformation in the solid state. This would include the precise geometry of the oxolane ring (e.g., envelope or twist conformation) and the spatial relationship between the sulfonyl and carboxylic acid groups.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

As this compound possesses a chiral center at the 2-position of the oxolane ring, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable for determining its absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. nih.gov By comparing the experimental VCD spectrum with quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. researchgate.net

ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides information about the stereochemistry of the chromophores. mdpi.comnih.gov For this compound, the ECD spectrum would be dominated by the n→π* transition of the carbonyl group. researchgate.net Similar to VCD, the comparison of the experimental ECD spectrum with theoretically predicted spectra for the enantiomers would allow for the determination of the absolute configuration.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the optimized geometry, energy, and distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules. reddit.com

A typical DFT study on 2-(oxolan-2-ylmethanesulfonyl)acetic acid would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). acs.orgresearchgate.netnih.gov This process finds the lowest energy arrangement of the atoms, providing key structural parameters. While specific data for the title compound is not available, Table 1 presents hypothetical geometric parameters based on DFT studies of analogous sulfone and carboxylic acid structures. researchgate.netlibretexts.org The calculations would reveal the planar geometry of the carboxylic acid group and the tetrahedral nature of the sulfur atom in the sulfonyl group. ucalgary.camdpi.com

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Lengths (Å) | S=O | ~1.45 |

| S-C (sulfonyl) | ~1.80 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| Bond Angles (°) | O=S=O | ~120 |

| O=C-O (carboxyl) | ~120 | |

| C-S-C | ~105 |

This table presents illustrative data based on typical values found in DFT studies of sulfones and carboxylic acids.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. youtube.com Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate energies and properties, often referred to as "chemical accuracy," though at a significantly higher computational cost than DFT. acs.orgnih.gov

For a molecule like this compound, high-accuracy ab initio calculations would be employed to benchmark the results from more cost-effective DFT methods. researchgate.net They are particularly useful for calculating precise reaction barriers and thermodynamic properties. Due to their computational demands, they are often applied to smaller, non-rigid organic molecules or for refining specific aspects of the potential energy surface calculated by other means. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgyoutube.com For this compound, the electron-withdrawing sulfonyl group (SO₂) would significantly lower the energy of the LUMO, localizing it primarily around the sulfur and its adjacent oxygen atoms. researchgate.net Conversely, the HOMO would likely be distributed over the more electron-rich portions of the molecule, such as the oxygen atoms of the carboxylic acid and the oxolane ring. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org

| Orbital | Illustrative Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -9.5 | Carboxylic Acid, Oxolane Ring |

| LUMO | -1.5 | Sulfonyl Group (SO₂) |

| HOMO-LUMO Gap | 8.0 | N/A |

This table provides illustrative FMO energy values based on calculations of similar organic sulfones and carboxylic acids. researchgate.netacs.org

An Electrostatic Potential (EPS) surface, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule. It is plotted onto an electron density surface, where different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. ucalgary.ca

For this compound, an EPS map would show a highly positive (blue) potential around the acidic hydrogen of the carboxylic acid group, confirming its acidic nature. shodor.orgresearchgate.net Regions of strong negative potential (red) would be concentrated around the oxygen atoms of both the sulfonyl and carboxyl groups, highlighting them as the primary sites for hydrogen bonding and interaction with cations. ucalgary.canih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility, solvation, and transport properties of a molecule. mdpi.comresearchgate.net

The presence of several single bonds in this compound allows for significant conformational freedom. The oxolane (tetrahydrofuran) ring itself is not planar and undergoes a puckering motion known as pseudorotation, rapidly interconverting between "twisted" (C₂) and "bent" (Cₛ) conformations. rsc.orgaip.orgnih.gov

Solvation Effects and Dynamics

The study of solvation effects is crucial for understanding a compound's behavior in different solvent environments. Computational models, such as implicit and explicit solvation models, can predict how the presence of a solvent influences the conformation, stability, and reactivity of this compound. Molecular dynamics simulations could further elucidate the dynamic interactions between the solute and solvent molecules over time. However, specific research articles detailing such solvation studies for this compound are not currently available.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are typically achieved by optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using DFT methods. For this compound, predicted NMR data would be instrumental in confirming its structure. While NMR data for related compounds like 2-(thiophen-2-yl)acetic acid derivatives have been reported nih.gov, specific computational predictions for this compound were not found.

Theoretical UV-Vis and IR Spectra Calculation

Theoretical calculations can also predict the Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra of a molecule. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. physchemres.org Similarly, the vibrational frequencies and their intensities can be calculated to generate a theoretical IR spectrum, which can be compared with experimental data to identify functional groups and confirm the molecular structure. nih.govnih.gov While general principles of these calculations are well-established physchemres.orgnih.govscience-softcon.de, specific theoretical spectra for this compound are not present in the available literature.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Elucidation

The elucidation of transition states is a cornerstone of understanding reaction mechanisms. Computational methods can be used to locate the geometry of transition states and calculate their energies. This information is critical for determining the rate-limiting step of a reaction and for understanding the factors that control the reaction's feasibility and selectivity.

Reaction Pathway Energetics

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's thermodynamics and kinetics. While these methods are powerful, no specific computational studies on the reaction mechanisms involving this compound were identified in the search results.

Based on the available information, there are no specific computational and theoretical chemistry investigations, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking studies, that have been published for the chemical compound this compound.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated. Scientific literature does not currently contain the necessary data to fulfill the request while adhering to the strict requirement of focusing solely on "this compound".

Chemical Reactivity and Derivatization Pathways

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield a range of derivatives. These reactions are fundamental in organic synthesis and are expected to be applicable to 2-(oxolan-2-ylmethanesulfonyl)acetic acid.

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This process, known as Fischer esterification, is an equilibrium reaction. chemguide.co.ukmasterorganicchemistry.com The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For this compound, reaction with a generic alcohol (R-OH) would yield the corresponding ester.

Table 1: General Conditions for Esterification

| Reactant | Reagent | Catalyst | Product |

| This compound | Alcohol (e.g., ethanol, methanol) | Strong acid (e.g., H₂SO₄, TsOH) | 2-(oxolan-2-ylmethanesulfonyl)acetate ester |

The use of an acid catalyst, such as sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Amides can be synthesized from carboxylic acids by reaction with amines. While direct reaction is possible, it often requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated to a more reactive derivative. Alternatively, coupling agents can be used to facilitate the reaction at milder conditions. organic-chemistry.orgnih.gov The reaction of this compound with a primary or secondary amine (R'R''NH) would produce the corresponding amide.

Table 2: Common Amidation Methods

| Reactant | Reagent | Coupling Agent (Example) | Product |

| This compound | Amine (primary or secondary) | HBTU, DCC | 2-(oxolan-2-ylmethanesulfonyl)acetamide derivative |

These coupling agents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. libretexts.org The reduction of this compound with LiAlH₄ would yield 2-(oxolan-2-ylmethanesulfonyl)ethanol. The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Table 3: Reduction of Carboxylic Acid

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 2-(oxolan-2-ylmethanesulfonyl)ethanol |

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and other compounds. They are typically prepared by treating carboxylic acids with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The reaction of this compound with thionyl chloride would be expected to produce 2-(oxolan-2-ylmethanesulfonyl)acetyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride. acs.org

Acid anhydrides can also be formed from carboxylic acids, often by dehydration or by reaction with an acyl chloride.

Table 4: Synthesis of Acid Chlorides

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 2-(oxolan-2-ylmethanesulfonyl)acetyl chloride |

| This compound | Oxalyl chloride ((COCl)₂) | 2-(oxolan-2-ylmethanesulfonyl)acetyl chloride |

Reactions Involving the Sulfonyl Group

The prominent sulfonyl group significantly influences the reactivity of the adjacent methylene (B1212753) group.

The hydrogen atoms on the carbon atom situated between the sulfonyl group and the carbonyl group (the α-carbon) are acidic. This increased acidity is due to the strong electron-withdrawing nature of both the sulfonyl and carbonyl groups, which can stabilize the resulting carbanion through resonance and inductive effects. acs.org

The formation of an α-sulfonyl carbanion by treatment with a suitable base opens up pathways for various carbon-carbon bond-forming reactions. researchgate.net This carbanion can act as a nucleophile and react with a variety of electrophiles.

Table 5: Potential Reactions via Alpha-Sulfonyl Carbanion

| Reactant | Base | Electrophile (Example) | Potential Product |

| This compound derivative (e.g., ester) | Strong base (e.g., LDA, n-BuLi) | Alkyl halide (e.g., CH₃I) | Alkylated derivative |

| This compound derivative (e.g., ester) | Strong base (e.g., LDA, n-BuLi) | Aldehyde or Ketone | Aldol-type addition product |

The stability and reactivity of α-sulfonyl carbanions have been a subject of considerable study, with debates surrounding the extent of d-orbital participation from sulfur in stabilizing the negative charge. acs.org Regardless of the precise nature of this stabilization, the synthetic utility of these carbanions is well-established. researchgate.netelectronicsandbooks.com The generation of the carbanion from this compound or its derivatives would allow for the introduction of a wide range of substituents at the α-position, leading to a diverse array of more complex molecules.

Reactivity in Elimination or Substitution Reactions

The potential for elimination or substitution reactions in this compound is complex and depends on which part of the molecule is targeted.

The carboxylic acid function can readily undergo nucleophilic acyl substitution . This class of reactions involves the replacement of the hydroxyl (-OH) group with another nucleophile. libretexts.orgwikipedia.org Depending on the attacking nucleophile, this can lead to the formation of various derivatives such as esters (alcoholysis), amides (aminolysis), or acyl halides. libretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org

Elimination reactions, such as E1 and E2, typically require a leaving group and a proton on an adjacent carbon. masterorganicchemistry.com While the sulfonyl group can act as a leaving group in certain contexts, its position in this molecule on a methylene bridge makes a standard β-elimination pathway to form a simple alkene less probable. Instead, reactions are more likely to be initiated at the more reactive sites, such as the alpha-carbon or the carboxyl group. Competition between substitution (SN1/SN2) and elimination (E1/E2) is a common theme in organic chemistry, with factors like the strength of the base/nucleophile, steric hindrance, and temperature determining the major pathway. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com For this specific molecule, direct substitution of the entire (oxolan-2-yl)methanesulfonyl group is unlikely due to the stability of the carbon-sulfur bond.

Reactions of the Oxolane Ring

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a relatively stable cyclic ether. Its reactions typically involve cleavage of the ether C-O bond or, less commonly, functionalization of its C-H bonds.

While generally stable, the oxolane ring can be opened under specific and often forceful conditions. This reactivity is typically facilitated by strong acids or Lewis acids that activate the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack. A notable method involves the use of Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct and are thus highly reactive. nih.govresearchgate.net Theoretical studies have shown that intramolecular FLPs featuring elements like aluminum and phosphorus can effectively activate and cleave the THF ring. nih.gov The reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the ring-opened product. nih.gov

Table 1: Conditions for Oxolane (THF) Ring Opening

| Reagent/System | Description | Reference |

|---|---|---|

| Frustrated Lewis Pairs (e.g., tBu2PH / B(C6F5)3) | Ether activation by the Lewis acid is followed by nucleophilic attack from the Lewis base, leading to ring cleavage. | researchgate.net |

| Intramolecular Al/P-based FLPs | Theoretical studies indicate that FLPs based on a dimethylxanthene scaffold are energetically favorable for promoting the ring-opening of THF. | nih.gov |

| Photochemical Methods | UV irradiation can induce retro-Paternò–Büchi reactions in some oxetane (B1205548) systems (a four-membered ring analogue), suggesting photochemical pathways could potentially be explored for oxolane ring cleavage. | smolecule.com |

Direct functionalization of the C-H bonds of an unsubstituted oxolane ring is challenging due to their low reactivity. However, synthetic strategies exist to produce substituted oxolane derivatives, which can provide insight into potential functionalization pathways. For instance, photochemical ring expansion of smaller oxetane rings can yield highly substituted tetrahydrofurans. rsc.orgresearchgate.net Another approach involves starting from functionalized precursors, such as 2-deoxy-D-ribose, which can be converted through reduction and cyclization into hydroxylated oxolane derivatives that are amenable to further modification. nih.gov While direct modification of the oxolane ring in this compound is not straightforward, radical-based reactions could potentially introduce functionality, though selectivity might be an issue.

Alpha-Carbon Functionalization Reactions

The carbon atom situated between the electron-withdrawing sulfonyl (SO₂) group and the carboxylic acid group is known as an "active methylene" position. google.comorganic-chemistry.orggoogle.com The protons attached to this carbon (α-protons) are significantly acidic and can be readily removed by a base. This deprotonation generates a resonance-stabilized carbanion (an enolate), which is a potent nucleophile and a key intermediate for a variety of bond-forming reactions at the alpha-position. pressbooks.pub

The active methylene group can be halogenated under either acidic or basic conditions. youtube.comlibretexts.org

Base-Promoted Halogenation : In the presence of a base, an enolate is formed, which then attacks a halogen molecule (e.g., Br₂ or Cl₂). This reaction can be difficult to stop at mono-halogenation because the introduction of an electron-withdrawing halogen further increases the acidity of the remaining α-proton, making the product more reactive than the starting material. libretexts.org

Acid-Catalyzed Halogenation : Under acidic conditions, the carbonyl of the carboxylic acid tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen. This method is generally preferred for achieving mono-halogenation. youtube.com The Hell-Volhard-Zelinsky (HVZ) reaction is a specific method for the α-halogenation of carboxylic acids, which proceeds by first converting the acid to an acyl halide to facilitate enolization. youtube.comkhanacademy.org

An alternative method for halogenating active methylene compounds involves using metal halides (like sodium bromide) in the presence of an oxidizing agent such as hydrogen peroxide. google.com

Table 2: Selected Conditions for Alpha-Halogenation

| Conditions | Description | Typical Reagents | Reference |

|---|---|---|---|

| Acid-Catalyzed | Reaction proceeds via an enol intermediate. Generally provides mono-substituted product. | Br₂, PBr₃ (HVZ reaction) | youtube.comkhanacademy.org |

| Base-Promoted | Reaction proceeds via an enolate. Can lead to multiple halogenations. | Br₂, NaOH | youtube.comlibretexts.org |

| Oxidative Halogenation | Uses a metal halide as the halogen source with an oxidant. | NaBr, H₂O₂ | google.com |

The nucleophilic enolate generated from the active methylene group is highly effective in substitution reactions with electrophiles, enabling the formation of new carbon-carbon bonds.

Alkylation : Alpha-alkylation is a powerful tool for constructing larger molecular frameworks. pressbooks.pub The reaction typically involves two steps:

Enolate Formation : The active methylene compound is treated with a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a very strong but sterically hindered base, which minimizes side reactions. pressbooks.publibretexts.orgyoutube.com

Nucleophilic Attack : The resulting enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism, displacing the halide and forming a new C-C bond at the α-carbon. youtube.comlibretexts.org This reaction works best with primary and methyl halides. libretexts.org

Acylation : Similar to alkylation, acylation introduces an acyl group (R-C=O) at the alpha-position. libretexts.orgwikipedia.org This is achieved by reacting the enolate with a suitable acylating agent, such as an acyl chloride or an acid anhydride (B1165640). libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org Recent developments have also explored using aromatic esters as acylating agents in palladium-catalyzed reactions for related substrates. rsc.org

Table 3: Reagents for Alpha-Alkylation and Acylation

| Reaction | Bases for Enolate Formation | Electrophiles (Alkylating/Acylating Agents) | Reference |

|---|---|---|---|

| Alkylation | LDA, Sodium Amide (NaNH₂), Sodium Hydride (NaH) | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl (B1604629) bromide (BnBr) | pressbooks.publibretexts.orglibretexts.org |

| Acylation | LDA, Potassium Carbonate (K₂CO₃) | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl), Acetic anhydride ((CH₃CO)₂O) | libretexts.orgorganic-chemistry.org |

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound, a systematic investigation into its structure-activity relationships (SAR) would involve the synthesis of a variety of analogs and derivatives. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, we can infer logical derivatization pathways based on the chemical reactivity of its constituent functional groups: the oxolane (tetrahydrofuran) ring, the sulfonyl group, and the carboxylic acid moiety.

Modification of the Oxolane Ring

The oxolane ring offers several avenues for modification to explore the impact of sterics, electronics, and hydrophobicity on activity.

Substitution on the Ring: Introducing substituents at various positions on the oxolane ring can probe for specific interactions with a target protein. For instance, alkyl, aryl, or halogen groups could be introduced. The synthesis of such substituted oxolanes can be achieved through various organic synthesis methods, including the functionalization of commercially available substituted tetrahydrofurans or through de novo ring synthesis. Late-stage functionalization of complex alcohols can also be a viable strategy to introduce diversity. nih.gov

A representative, albeit hypothetical, series of analogs with modifications on the heterocyclic ring is presented in Table 1.

Table 1: Hypothetical Analogs of this compound with Modifications on the Heterocyclic Ring

| Compound ID | Heterocyclic Ring | Substituent (R) | Predicted Activity Influence |

| Parent | Oxolane | H | Baseline |

| 1a | Oxetane | H | May alter binding geometry |

| 1b | Tetrahydropyran | H | May alter binding geometry |

| 1c | Oxolane | 3-Methyl | Probes for steric tolerance |

| 1d | Oxolane | 4-Fluoro | Introduces electronic changes |

| 1e | Thiolane | H | Alters H-bonding capacity |

| 1f | Pyrrolidine | H | Introduces basic character |

Derivatization of the Sulfonyl Moiety

The sulfonyl group is a key linker and a potential hydrogen bond acceptor. Its replacement or modification can provide insights into the importance of this functional group for biological activity.

Sulfonamide Formation: A common strategy in medicinal chemistry is the conversion of sulfonyl chlorides to sulfonamides. nih.govyoutube.com While the parent compound is a sulfonylacetic acid, related sulfonamides could be synthesized to explore the impact of a nitrogen atom adjacent to the sulfonyl group. The general structure-activity relationships of sulfonamides are well-studied, often showing that substitution on the sulfonamide nitrogen with heterocyclic rings can enhance potency. youtube.com

Bioisosteric Replacement: The sulfonyl group could be replaced with other bioisosteres, such as a sulfoxide (B87167), a ketone, or an amide. This would systematically vary the electronic properties and the geometry of the linker between the oxolane ring and the acetic acid moiety.

Table 2 illustrates a hypothetical series of analogs with modifications at the sulfonyl position.

Table 2: Hypothetical Analogs with Modifications at the Sulfonyl Linker

| Compound ID | Linker (X) | Predicted Activity Influence |

| Parent | -SO₂- | Baseline |

| 2a | -SO- | Reduces H-bond acceptor strength |

| 2b | -S- | Further reduces polarity |

| 2c | -C(O)- | Ketone bioisostere |

| 2d | -C(O)NH- | Amide bioisostere |

Modification of the Acetic Acid Moiety

The carboxylic acid group is a key acidic and hydrogen-bonding functional group, often crucial for interacting with biological targets. Its derivatization is a standard approach in SAR studies.

Esterification and Amidation: The carboxylic acid can be readily converted to a variety of esters and amides. This masks the acidic proton and introduces a range of substituents that can probe for additional binding interactions. For example, esterification with different alcohols (e.g., methanol, ethanol, benzyl alcohol) or amidation with various amines (e.g., ammonia, alkylamines, anilines) can explore the steric and electronic requirements in this region of the molecule.

Chain Length and Branching: The length of the alkyl chain of the acetic acid can be varied. For instance, propionic or butyric acid analogs could be synthesized. nih.gov Additionally, introducing substituents on the carbon atom alpha to the carbonyl group can provide information on the steric tolerance around this position.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to investigate the importance of the specific pKa and hydrogen bonding pattern of the carboxyl group.

Table 3 presents a hypothetical series of analogs with modifications to the acetic acid moiety.

Table 3: Hypothetical Analogs with Modifications of the Acetic Acid Moiety

| Compound ID | R Group | Predicted Activity Influence |

| Parent | -CH₂COOH | Baseline |

| 3a | -CH₂COOCH₃ | Ester prodrug or altered binding |

| 3b | -CH₂CONH₂ | Primary amide, alters H-bonding |

| 3c | -CH₂CONHBn | Secondary amide, probes steric space |

| 3d | -(CH₂)₂COOH | Increased chain length |

| 3e | -CH(CH₃)COOH | Introduces chirality and steric bulk |

| 3f | -CH₂-tetrazole | Carboxylic acid bioisostere |

The synthesis of these derivatives would rely on established synthetic methodologies. For instance, the synthesis of amide and ester derivatives of the parent acid would involve standard coupling reactions. The synthesis of analogs with modified heterocyclic rings or sulfonyl linkers would require multi-step synthetic sequences, likely starting from commercially available building blocks. The biological evaluation of these synthesized analogs would then allow for the construction of a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Biological Activity and Mechanistic Investigations in Vitro Focus

Assessment of In Vitro Biological Activity

Searches for data pertaining to the in vitro biological effects of 2-(oxolan-2-ylmethanesulfonyl)acetic acid did not yield any specific results. Consequently, the following subsections are without content.

Enzyme Inhibition Assays

No studies detailing the inhibitory effects of this compound on any specific enzymes were found.

Receptor Binding Studies

There is no available information on whether this compound binds to any physiological receptors.

Cell-Free System Activity Evaluation

No research could be located that evaluates the activity of this compound in cell-free experimental setups.

Antimicrobial Activity (In Vitro)

Information regarding the efficacy of this compound as an antimicrobial agent against bacteria, fungi, or other microorganisms in vitro is not documented in the searched scientific literature.

Cytotoxicity Studies on Cell Lines (In Vitro)

No data from in vitro cytotoxicity assays on any cell lines exposed to this compound could be retrieved.

Elucidation of Molecular Mechanism of Action (In Vitro)

Consistent with the lack of data on its biological activity, there is no information available regarding the molecular mechanisms through which this compound might exert any biological effects in vitro.

No public scientific data is currently available for the chemical compound this compound.

Extensive searches of scientific databases and public literature have yielded no specific information regarding the biological activity, mechanistic investigations, structure-activity relationships, or in vitro ADME properties of this compound.

Therefore, the following sections, as requested, cannot be populated with scientifically accurate and verifiable data.

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

No in vitro data exists in the public domain upon which to base any structure-activity relationship studies for this compound.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

Plasma Protein Binding:There are no published data on the plasma protein binding characteristics of this compound.

In Vitro Biological Profile of this compound and Related Compounds Remains Uncharacterized

Despite a comprehensive search of scientific literature, no specific in vitro biological activity data for the chemical compound this compound has been publicly reported. Consequently, a direct comparative analysis of its biological profile with related compounds is not possible at this time.

While research into various acetic acid derivatives and compounds containing tetrahydrofuran (B95107) or sulfonyl groups is ongoing, studies focusing on the specific combination of these moieties in "this compound" are absent from the public domain. Scientific investigations into the biological effects of novel chemical entities are essential to understand their potential as therapeutic agents or their impact on biological systems. Such studies typically involve in vitro assays to determine the compound's interaction with specific molecular targets, such as enzymes or receptors, and to assess its effects on cells in a controlled laboratory setting.

The structural components of "this compound," namely the tetrahydrofuran ring and the sulfonylacetic acid moiety, are found in various biologically active molecules. For instance, the tetrahydrofuran ring is a key structural feature in a number of compounds, including some developed as HIV protease inhibitors, where it plays a critical role in binding to the enzyme's active site. Similarly, derivatives of sulfonylacetic acid have been explored for their potential biological activities. However, the biological significance of the unique combination of these structural elements in "this compound" remains an open question that can only be answered through dedicated in vitro and subsequent in vivo studies.

Without experimental data, any discussion on the biological activity and mechanistic investigations of "this compound" would be purely speculative. The scientific process demands empirical evidence to support any claims of biological efficacy or mechanism of action. Therefore, the generation of a detailed article with research findings and data tables on its comparative in vitro biological profile is not feasible.

Further research is required to elucidate the potential biological activities of this compound. Such investigations would need to be initiated by synthesizing the compound and then subjecting it to a battery of in vitro screening assays to explore its effects on various biological targets and cell-based models. Only then could a scientifically accurate and informative profile be established.

Applications in Chemical Research and Development

2-(oxolan-2-ylmethanesulfonyl)acetic acid as a Building Block in Organic Synthesis

While specific examples of the use of this compound in complex molecule synthesis are not extensively documented, its structure contains multiple functional groups that make it a potentially versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which are fundamental reactions in organic synthesis. The sulfonyl group can act as a stable linking unit or be involved in further chemical transformations. The oxolane ring, a common motif in many biologically active compounds, can influence the solubility and conformational properties of larger molecules.

The synthesis of derivatives from structurally related acetic acid compounds is a common strategy in medicinal chemistry and drug discovery. For instance, various derivatives of acetic acid have been synthesized to explore their antimicrobial or other biological activities. This suggests a potential pathway for the utilization of this compound in the generation of novel molecular entities for biological screening.

Use as a Precursor for Advanced Materials (e.g., polymers, specialty chemicals)

The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonyl group, makes it a candidate for use as a monomer in polymerization reactions. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides. The incorporation of the sulfonyl group and the oxolane ring into the polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, or adhesive characteristics. There is, however, no direct evidence in the searched literature of its specific application in polymer chemistry.

Application as a Chemical Probe or Reagent

At present, there is no available research that specifically describes the use of this compound as a chemical probe or a specialized reagent. The development of a chemical probe typically requires a molecule to have specific and high-affinity interactions with a biological target, often accompanied by a reporter group, neither of which has been documented for this compound.

Catalysis or Co-catalysis Roles

The acidic nature of the carboxylic acid group in this compound suggests a potential, albeit likely weak, role as an acid catalyst in certain organic reactions. However, there is no scientific literature to support its use as a primary catalyst or a co-catalyst in any specific chemical transformation.

Contribution to Methodological Advancements in Organic Chemistry

Currently, there are no published studies that indicate this compound has played a role in the development of new synthetic methodologies or has been used to advance the field of organic chemistry in a significant way. Its primary designation remains that of a chemical intermediate, suggesting its value lies in being a starting material for the synthesis of other compounds. clearsynth.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Currently, detailed synthetic procedures for 2-(oxolan-2-ylmethanesulfonyl)acetic acid are not widely published in peer-reviewed literature. The compound is available from commercial suppliers, suggesting that synthetic routes exist. Future research could focus on the development and optimization of novel synthetic pathways. A key objective would be to establish more efficient and sustainable methods. This could involve exploring green chemistry principles, such as the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. Methodologies like continuous-flow synthesis could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processes. rsc.orgchemrxiv.org

Advanced Spectroscopic Characterization of Complex Conformational States

The conformational flexibility of the oxolane (tetrahydrofuran) ring and the sulfonylacetic acid side chain in this compound presents an area for in-depth spectroscopic investigation. Advanced techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy could be employed to elucidate the preferred conformational states of the molecule in different solvent environments. Such studies would provide valuable insights into its three-dimensional structure, which is crucial for understanding its potential interactions with biological macromolecules.

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the physicochemical properties and reactivity of molecules. Future research could utilize methods like Density Functional Theory (DFT) to model the electronic structure, reactivity indices, and potential interaction sites of this compound. Molecular dynamics (MD) simulations could further be used to study its behavior in aqueous solutions and its potential binding modes with various enzymes or receptors. These computational insights would be invaluable for guiding experimental studies and for the rational design of new derivatives.

Expansion of Derivatization Library for Diverse Applications

The structure of this compound, featuring a carboxylic acid group, provides a convenient handle for chemical modification and the creation of a diverse library of derivatives. Future work could focus on synthesizing a range of esters and amides. mdpi.com By reacting the carboxylic acid with various alcohols or amines, new compounds with potentially altered solubility, stability, and biological activity could be generated. This expansion of the chemical space around the core structure is a common strategy in drug discovery to identify analogs with improved properties. nih.gov

Identification of New In Vitro Biological Targets and Mechanisms

The biological activity of this compound is currently uncharacterized in the public domain. A crucial area of future research would be to screen this compound against a wide panel of biological targets to identify any potential therapeutic applications. In vitro assays could be employed to investigate its effects on various enzymes, receptors, and cell lines. core.ac.uk Should any significant activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action.

Integration of High-Throughput Screening with Computational Design for In Vitro Studies

To efficiently explore the biological potential of this compound and its derivatives, high-throughput screening (HTS) methodologies could be integrated with computational design. nih.gov HTS allows for the rapid testing of a large number of compounds against a specific biological target. In parallel, computational docking studies could predict the binding affinity of virtual libraries of derivatives, helping to prioritize the synthesis of the most promising candidates. This synergistic approach can significantly accelerate the discovery of new bioactive molecules.

Potential for Supramolecular Assembly or Material Science Applications

The presence of a carboxylic acid and a sulfonyl group, both capable of forming hydrogen bonds, suggests that this compound could participate in supramolecular assembly. Future research could explore its ability to form well-defined structures such as co-crystals or gels through non-covalent interactions. Such self-assembled materials could have potential applications in material science, for example, as functional organic materials or in controlled-release formulations.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(oxolan-2-ylmethanesulfonyl)acetic acid, and how can reaction by-products be minimized?

Methodological Answer: A stepwise synthesis is recommended:

Oxolane intermediate preparation : Start with tetrahydrofuran (oxolane) derivatives, such as 2-(bromomethyl)oxolane, to introduce the sulfonyl group.

Sulfonation : React with sodium sulfite under controlled pH (7–9) to form the sulfonate intermediate, avoiding over-sulfonation .

Acetic acid coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetic acid moiety.

By-product mitigation : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonate to acetic acid precursor) and maintain temperatures below 40°C to prevent esterification side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to detect impurities ≤0.5% .

- Structural confirmation :

- NMR : Analyze and NMR spectra for characteristic signals: sulfonyl group (~3.1–3.3 ppm for CHSO), oxolane ring protons (4.5–5.0 ppm), and carboxylic acid proton (~12–13 ppm) .

- Mass spectrometry : Confirm molecular ion [M-H] at m/z 238.04 (calculated for CHOS) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer:

- Solvent selection : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures for high-yield recrystallization.

- Conditions : Slow cooling (0.5°C/min) from 60°C to room temperature yields needle-like crystals. Avoid DMSO or DMF due to strong solvation effects .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon.

- Mechanistic studies : Conduct kinetic experiments (e.g., with amines or thiols) in DMF at 25°C. Monitor reaction rates via UV-Vis spectroscopy.

- Data interpretation : Compare activation energies (ΔG) with non-sulfonated analogs. The sulfonyl group typically reduces ΔG by 15–20 kJ/mol due to increased electrophilicity .

Q. How can X-ray crystallography resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., ether into dichloromethane solution).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:

- Contradiction resolution : Compare experimental bond angles with DFT calculations (e.g., Gaussian 16) to confirm deviations ≤2% .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Methodological Answer:

- Acidic stability : Formulate as a sodium salt (pH 7–8) to prevent decarboxylation.

- Oxidative protection : Add 0.1% BHT (butylated hydroxytoluene) to solutions stored at 4°C.

- Degradation analysis : Use LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) under accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

Methodological Answer:

- Peptide coupling : Activate the carboxylic acid with HATU/DIPEA for amide bond formation with aminoethyl derivatives.

- Applications :

- Antimitotic agents : Analogous to Combretastatin A-4, use Perkin condensation to introduce aryl groups .

- Enzyme inhibitors : Modify the oxolane ring to enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

Data Analysis and Optimization

Q. How should researchers address contradictions in NMR data between synthetic batches?

Methodological Answer:

- Root cause analysis :

- Check for residual solvents (e.g., DMSO-d peaks at 2.5 ppm) via -NMR.

- Compare integration ratios of sulfonyl CH (2H) to oxolane protons (4H).

- Resolution : Repurify via column chromatography (silica gel, 10% MeOH/CHCl) and reanalyze. Document batch-specific impurities in supplementary data .

Q. What computational tools predict the compound’s solubility and partition coefficient (log P)?

Methodological Answer:

- Software : Use MarvinSketch (ChemAxon) or ACD/Labs Percepta.

- Parameters : Input SMILES string

C1CCOC1CS(=O)(=O)CC(=O)Oto calculate log P (~0.85) and aqueous solubility (~12 mg/mL at 25°C). Validate with experimental shake-flask assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.